REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=O.[C:19](OC(=O)C)(=[O:21])C.S(=O)(=O)(O)O>>[CH3:19][O:21][C:7]1[CH:8]=[CH:3][C:4]2[S:9][C:10]3[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:12](=[O:14])[C:5]=2[CH:6]=1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)SC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
43.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The precipitate was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the extract was washed with 10% aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by successive recrystallizations from isopropanol and from toluene/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |